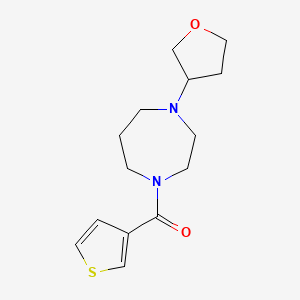
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the diazepane family and has a unique structure that makes it a promising candidate for use in various research studies.
Applications De Recherche Scientifique
High-Performance Liquid Chromatography Applications
One of the applications of related compounds is in high-performance liquid chromatography (HPLC). A study by Watanabe & Imai (1981) utilized 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a precolumn fluorescent labeling reagent for HPLC of amino acids, including proline and hydroxyproline. In their process, they included 1.8% tetrahydrofuran in their mobile phase, demonstrating the use of tetrahydrofuran derivatives in analytical chemistry methods (Watanabe & Imai, 1981).
Anticancer Activity
Compounds with structural similarities to (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone have been studied for their anticancer properties. For example, a novel naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells (Kong et al., 2018).
Chemical Synthesis and Rearrangements
In the field of organic synthesis, related compounds have been utilized in creating new chemical structures. Fesenko & Shutalev (2014) developed a novel synthesis of 2,3-dihydro-1H-1,3-diazepin-2-ones, showcasing the versatility of diazepinone derivatives in chemical transformations (Fesenko & Shutalev, 2014).
Docking and DFT Studies
Shahana & Yardily (2020) conducted docking and density functional theory (DFT) studies on novel compounds including thiophene derivatives. Their work provides insights into the theoretical aspects of these compounds, potentially contributing to the understanding of their biological activities (Shahana & Yardily, 2020).
Photolytic Reactions
Studies on the photochemical reactions of diazotetrahydrofuranones by Nikolaev et al. (2010) highlight the chemical behavior of tetrahydrofuran derivatives under UV irradiation, contributing to the understanding of their stability and reactivity (Nikolaev et al., 2010).
Antimicrobial Evaluation
In the realm of antimicrobial research, Shankar et al. (2016) synthesized novel benzofuran-based analogues of chalcone and 1,4-benzodiazepine, showing the potential of such compounds in antimicrobial applications (Shankar et al., 2016).
Propriétés
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-14(12-3-9-19-11-12)16-5-1-4-15(6-7-16)13-2-8-18-10-13/h3,9,11,13H,1-2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAZVUCILJCWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CSC=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)-4-(thiophene-3-carbonyl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

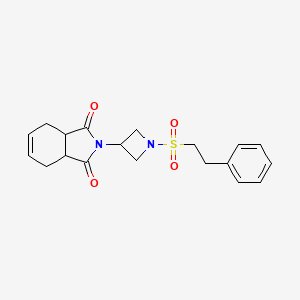
![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)
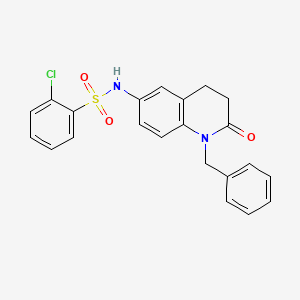
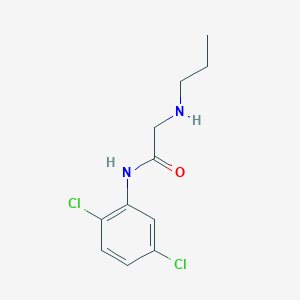
![(3,5-dimethylphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2449093.png)
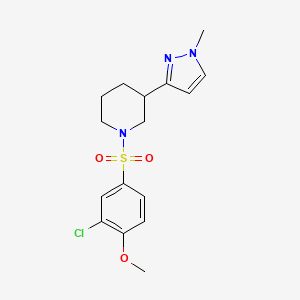
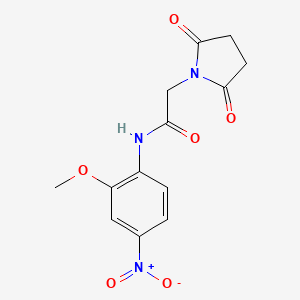
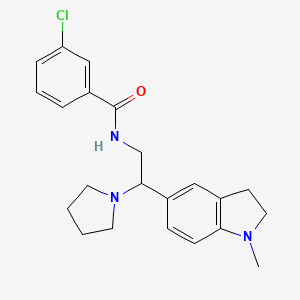
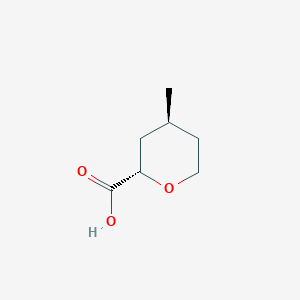
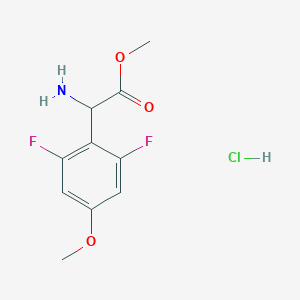
![2-(5-methylthiophen-2-yl)-N-[(E)-2-phenylethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2449103.png)

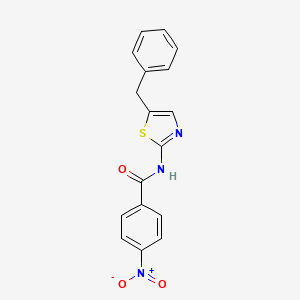
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2449110.png)